Tetradecanediamine dihydrochloride

Description

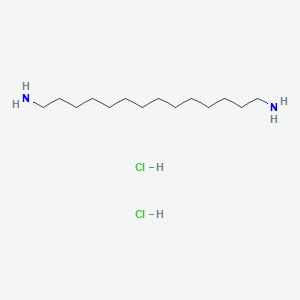

Structure

3D Structure of Parent

Properties

CAS No. |

13880-35-8 |

|---|---|

Molecular Formula |

C14H34Cl2N2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

tetradecane-1,14-diamine;dihydrochloride |

InChI |

InChI=1S/C14H32N2.2ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;;/h1-16H2;2*1H |

InChI Key |

WFMQETKNGWLYKC-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCN)CCCCCCN.Cl.Cl |

Canonical SMILES |

C(CCCCCCCN)CCCCCCN.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tetradecanediamine Dihydrochloride and Its Derivatives

Established Synthetic Pathways for Tetradecanediamine Dihydrochloride (B599025)

The synthesis of 1,14-tetradecanediamine (B3057181), the free base of the dihydrochloride salt, can be accomplished through several established methods for introducing primary amine functionalities. These classical routes often involve the conversion of other functional groups at the termini of a 14-carbon chain. The subsequent treatment of the resulting diamine with hydrochloric acid affords the dihydrochloride salt.

One of the most common and well-established methods for preparing primary amines is the Gabriel synthesis . This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable dihaloalkane, in this case, a 1,14-dihalotetradecane (e.g., 1,14-dibromotetradecane). The phthalimide acts as a protected source of ammonia (B1221849), preventing the over-alkylation that can occur with direct ammonolysis. The initial reaction forms an N,N'-(tetradecane-1,14-diyl)diphthalimide. Subsequent cleavage of the phthalimide groups, typically through hydrazinolysis with hydrazine (B178648) hydrate (B1144303) or acidic/basic hydrolysis, liberates the free 1,14-tetradecanediamine. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The final step to obtain the dihydrochloride is the stoichiometric addition of hydrochloric acid.

Another classical approach is the Hofmann rearrangement , which converts a primary amide into a primary amine with one less carbon atom. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.comsrmist.edu.in To synthesize 1,14-tetradecanediamine via this route, one would start with a 16-carbon dicarboxylic acid, which would be converted to the corresponding diamide (B1670390), hexadecanediamide. Treatment of this diamide with a halogen (such as bromine) in a strong aqueous base (like sodium hydroxide) would induce the rearrangement, yielding 1,14-tetradecanediamine after the loss of two carbonyl groups as carbon dioxide. The diamine is then converted to its dihydrochloride salt.

Reduction of dinitriles is also a viable and industrially relevant pathway. The synthesis would commence with the dinitrile of a 14-carbon dicarboxylic acid, tetradecanedinitrile. This dinitrile can be catalytically hydrogenated under high pressure using catalysts like Raney nickel or cobalt. This process reduces the nitrile groups to primary amine groups, yielding 1,14-tetradecanediamine. The diamine is then readily converted to the dihydrochloride salt.

Furthermore, the catalytic amination of diols represents a more modern and atom-economical approach. Starting from 1,14-tetradecanediol (B34324) nih.govnih.gov, a direct amination can be carried out using ammonia in the presence of a suitable catalyst, often a transition metal complex. researchgate.net This method avoids the use of stoichiometric reagents and often proceeds with high efficiency.

| Starting Material | Key Reagent(s) | Intermediate(s) | Reaction Type |

| 1,14-Dihalotetradecane | Potassium phthalimide, Hydrazine | N,N'-(tetradecane-1,14-diyl)diphthalimide | Gabriel Synthesis |

| Hexadecanediamide | Bromine, Sodium hydroxide | Isocyanate | Hofmann Rearrangement |

| Tetradecanedinitrile | H₂, Raney Nickel (or other catalyst) | Imine | Catalytic Hydrogenation |

| 1,14-Tetradecanediol | Ammonia, Catalyst | - | Catalytic Amination |

Novel Approaches and Innovations in Diamine Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for producing diamines, including long-chain variants like tetradecanediamine.

Stereoselective Synthesis Strategies

The stereoselective synthesis of diamines is of great importance, particularly for applications in pharmaceuticals and as chiral ligands in asymmetric catalysis. While tetradecanediamine itself is an achiral molecule, the principles of stereoselective synthesis can be applied to create chiral derivatives. Many modern strategies for the asymmetric synthesis of diamines involve the catalytic transformation of prochiral substrates. For instance, the asymmetric hydrogenation of enamines or the asymmetric ring-opening of meso-aziridines can produce chiral 1,2-diamines. While not directly applicable to the 1,14-positions of tetradecanediamine, these methodologies showcase the potential for creating stereochemically defined long-chain diamines if appropriate chiral building blocks or catalysts are employed.

Biomass-Derived Synthesis Routes for N-Containing Compounds

The growing emphasis on green chemistry has spurred research into the production of chemicals from renewable feedstocks. Long-chain dicarboxylic acids, which can be precursors to diamines, are accessible through the fermentation or biocatalytic conversion of fatty acids and other plant-derived oils. These bio-based dicarboxylic acids can then be converted to the corresponding diamines through the established chemical routes mentioned earlier, such as reduction of the corresponding diamide or dinitrile. This approach offers a more sustainable alternative to petroleum-based synthetic routes.

Tetradecanediamine Dihydrochloride as an Intermediate in Complex Molecule Construction

The bifunctional nature of tetradecanediamine makes it a useful building block for the synthesis of larger, more complex molecules, particularly in the field of polymer chemistry.

Utilization in Peptide Coupling Reactions

While not a standard amino acid, the primary amine groups of tetradecanediamine can, in principle, participate in peptide coupling reactions. In this context, it could act as a long, flexible linker between two peptide chains or between a peptide and another molecule. The reaction would involve the standard activation of a carboxylic acid group on a peptide or amino acid using a coupling agent (e.g., DCC, HBTU), followed by nucleophilic attack by one of the amine groups of tetradecanediamine. The second amine group could then be coupled in a subsequent step. However, specific examples of this compound being used in this capacity are not prevalent in the literature, which tends to focus on alpha-amino acids for peptide synthesis.

Precursor for Advanced Organic Syntheses

The most significant application of tetradecanediamine as a precursor is in the synthesis of polyamides. Polyamides are a class of polymers characterized by repeating amide linkages. The reaction of a diamine with a dicarboxylic acid or its derivative (like a diacyl chloride) results in the formation of a polyamide. When tetradecanediamine is used as the diamine monomer, it imparts flexibility to the resulting polymer chain due to its long aliphatic backbone. These long-chain polyamides can have specialized properties, such as lower melting points and increased solubility in organic solvents compared to their short-chain counterparts.

For example, the polycondensation of 1,14-tetradecanediamine with a dicarboxylic acid, such as adipic acid, would yield a polyamide with a long, repeating unit. The properties of this polymer can be tailored by the choice of the dicarboxylic acid comonomer. Recent research has also explored more environmentally friendly methods for polyamide synthesis, such as the direct catalytic dehydrogenation of diols and diamines, which generates water as the only byproduct. wikipedia.orglibretexts.org

Coordination Chemistry of Tetradecanediamine Dihydrochloride

Ligand Properties and Metal Complexation of Tetradecanediamine Dihydrochloride (B599025)

The coordination behavior of tetradecanediamine is largely defined by its nature as a bidentate ligand, where both nitrogen atoms can donate a lone pair of electrons to a central metal ion. nih.gov This ability to form two bonds with a single metal ion leads to the formation of a chelate ring, a structural feature that significantly influences the stability of the resulting complex. nih.gov

The bonds formed between tetradecanediamine and a metal ion are coordinate covalent bonds, where the nitrogen atoms of the amine groups act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. mdpi.com The characterization of these metal-ligand bonds typically involves a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum of the free ligand are expected to shift to lower frequencies upon coordination to a metal ion. This shift is indicative of the donation of electron density from the nitrogen to the metal, which weakens the N-H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the amine groups upon complexation reveal the sites of metal binding.

The formation of a complex between a metal ion and a chelating ligand like tetradecanediamine is a reversible reaction in solution, characterized by a stability constant (also known as a formation constant). wikipedia.org A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a more stable complex. scispace.com

The chelate effect is a crucial concept in understanding the stability of complexes with polydentate ligands like tetradecanediamine. nih.gov It describes the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands. nih.govrsc.org This increased stability is primarily an entropic effect. When a bidentate ligand replaces two monodentate ligands, the total number of independent particles in the solution increases, leading to a favorable increase in entropy. rsc.orgyoutube.com

The stability of metal complexes with diamines is influenced by the size of the chelate ring formed. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. youtube.com In the case of tetradecanediamine, the long, flexible 14-carbon chain would lead to the formation of a very large and sterically strained chelate ring if it were to bind to a single metal center in a simple chelating fashion. It is more likely to act as a bridging ligand between two metal centers or to adopt a more complex coordination mode.

While specific stability constants for tetradecanediamine complexes are not documented in the literature, the general trend for aliphatic diamines shows that the stability of their metal complexes is influenced by factors such as the nature of the metal ion and the length of the alkyl chain. The table below provides hypothetical stability constants for a divalent metal ion (M2+) with diamines of varying chain lengths to illustrate this trend.

| Diamine Ligand | Chelate Ring Size | Log K (Hypothetical) |

| Ethylenediamine (B42938) | 5-membered | 7.5 |

| 1,3-Propanediamine | 6-membered | 6.3 |

| 1,4-Butanediamine | 7-membered | 4.8 |

| Tetradecanediamine | 17-membered | < 3 (estimated) |

Note: The stability constants are illustrative and intended to show the general trend of decreasing stability with increasing chelate ring size for simple chelation.

The long and flexible fourteen-carbon chain of tetradecanediamine introduces significant conformational freedom, which in turn influences the coordination number and geometry of the resulting metal complexes. Unlike short-chain diamines that readily form stable five- or six-membered chelate rings and favor specific coordination geometries (e.g., octahedral or square planar), tetradecanediamine can adopt various conformations. mdpi.comrsc.org

The length of the alkyl chain can lead to several possible coordination modes:

Bridging Ligand: The most probable role for tetradecanediamine is as a bridging ligand, where each amine group coordinates to a different metal center, leading to the formation of polymeric or polynuclear complexes.

Large Chelate Ring Formation: While less favorable due to high ring strain, the formation of a large 17-membered chelate ring is theoretically possible, particularly with large metal ions that can accommodate wider bite angles.

Monodentate Coordination: Under certain conditions, only one of the amine groups may coordinate to the metal center, with the other remaining uncoordinated.

Studies on platinum(II) complexes with long-chain diamines have shown that the chain length significantly affects the structure and reactivity of the complexes. rsc.org For instance, an increase in chain length can influence the preference for a particular coordination number. rsc.org The flexibility of the tetradecanediamine backbone allows it to adapt to the preferred coordination geometry of the metal ion, which can range from linear and tetrahedral to square planar and octahedral. mdpi.com

Synthesis and Characterization of Tetradecanediamine Dihydrochloride Metal Complexes

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. The use of the dihydrochloride salt can enhance aqueous solubility. youtube.com

A general synthetic procedure would involve the following steps:

Dissolving this compound in a suitable solvent, which may require the addition of a base to deprotonate the amine groups and facilitate coordination.

Adding a solution of the metal salt (e.g., chloride, nitrate, or acetate) to the ligand solution, often with stirring.

The reaction mixture may be heated or refluxed to promote complex formation. nih.gov

The resulting complex may precipitate out of solution upon cooling or with the addition of a less polar solvent.

The isolated complex would then be purified by recrystallization.

Characterization of the synthesized complexes is essential to confirm their composition and structure. Standard characterization techniques include:

| Technique | Information Obtained |

| Elemental Analysis | Determines the empirical formula of the complex. |

| FTIR Spectroscopy | Identifies the coordination of the amine groups to the metal center. nih.gov |

| UV-Vis Spectroscopy | Provides information about the electronic transitions and coordination environment of the metal ion. |

| Magnetic Susceptibility | Determines the number of unpaired electrons in the metal center, which helps in assigning the geometry. nih.gov |

| Molar Conductivity | Indicates the electrolytic nature of the complex in solution. |

| X-ray Diffraction | Provides the definitive solid-state structure of the complex. researchgate.net |

Research on Metal Ion Sequestration and Transport Mechanisms

Chelating agents are widely used for metal ion sequestration, which involves the formation of stable, soluble complexes with metal ions, effectively removing them from a system. nih.gov Ethylenediaminetetraacetic acid (EDTA) is a well-known example of a powerful chelating agent used in various applications, including the treatment of heavy metal poisoning. nih.gov

The two amine functional groups in tetradecanediamine provide it with the potential to act as a chelating agent. The long hydrophobic carbon chain could also impart specific properties, such as solubility in nonpolar environments or the ability to anchor the molecule to a surface or within a membrane.

While specific research on the use of this compound for metal ion sequestration is limited, the principles of chelation suggest its potential in this area. The effectiveness of a chelating agent depends on several factors, including the stability of the formed complex and the selectivity for a particular metal ion. The long chain of tetradecanediamine might allow for the simultaneous binding of multiple metal ions if it acts as a bridging ligand, or it could potentially encapsulate a single metal ion if the chain wraps around it. Further research is needed to explore the sequestration capabilities of tetradecanediamine and its potential applications in areas such as environmental remediation or as a component in metal-sensing materials.

Biochemical and Molecular Interaction Research Involving Tetradecanediamine Dihydrochloride

Computational Approaches to Molecular Interactions

Molecular Dynamics Simulations

Despite a thorough review, no specific studies, detailed findings, or data tables concerning Tetradecanediamine dihydrochloride (B599025) within these contexts could be located. Consequently, it is not possible to construct an article with the requested scientifically accurate and detailed content as per the provided outline. The absence of research literature directly focused on this compound prevents any substantive discussion on its specific molecular interactions and applications in the specified biochemical and computational research areas.

Quantum-Mechanical Calculations

There is no available research literature detailing quantum-mechanical calculations that have been performed on tetradecanediamine dihydrochloride. Such studies would theoretically provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity, which are fundamental to understanding its interactions at a subatomic level. However, no such computational analyses for this specific compound have been published in the accessible scientific domain.

Membrane Interaction Studies and Permeability Research

Similarly, a thorough review of scientific databases reveals a lack of specific studies focused on the interaction of this compound with biological or model membranes. Research in this area would be crucial for understanding its potential to cross cellular barriers and its mechanism of interaction with lipid bilayers. While general research exists on the membrane interactions of other long-chain diamines or amphiphilic molecules, dedicated permeability studies and detailed biophysical analyses for this compound have not been documented. Therefore, no data on its effects on membrane properties such as fluidity, phase behavior, or its permeability coefficient are available.

Analytical and Characterization Methodologies in Tetradecanediamine Dihydrochloride Research

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and quantification of Tetradecanediamine dihydrochloride (B599025) from complex matrices. These techniques are prized for their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile polyamines like Tetradecanediamine dihydrochloride. Due to the lack of a strong chromophore in the native molecule, derivatization is a common strategy to enable UV or fluorescence detection, thereby enhancing sensitivity and selectivity.

Pre-column derivatization with reagents such as dansyl chloride, benzoyl chloride, or o-phthalaldehyde (B127526) (OPA) is frequently employed. For instance, derivatization with OPA in the presence of a thiol, such as N-acetyl-L-cysteine, yields highly fluorescent isoindole derivatives that can be readily detected. researchgate.net The separation is typically achieved using reversed-phase (RP) columns, most commonly C18, with a gradient elution system.

A typical HPLC method for a related long-chain diamine might involve the following parameters:

| Parameter | Value/Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile (B52724), B: Aqueous buffer (e.g., sodium acetate) |

| Gradient | Time-programmed gradient from low to high organic phase concentration |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) for OPA derivatives |

| Injection Volume | 20 µL |

This approach allows for the accurate quantification of the diamine and related impurities, achieving detection limits in the nanomolar range. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry. This technique is particularly valuable as it often does not require derivatization, analyzing the protonated molecular ion of this compound directly.

LC-MS/MS, a tandem MS approach, provides enhanced specificity through Selected Reaction Monitoring (SRM). In a representative application for molecules with a 1,14-substitution pattern, a C18 column is also used for separation. nih.gov The mass spectrometer is operated in positive ion mode with an electrospray ionization (ESI) source. The method involves monitoring the transition from the precursor ion ([M+H]⁺) to a specific product ion generated by collision-induced dissociation (CID).

Key parameters for an LC-MS/MS analysis are summarized below:

| Parameter | Value/Condition |

| LC Column | Sunfire C18 (or equivalent) |

| Mobile Phase | Gradient of acetonitrile and water, often with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | [M+H]⁺ for Tetradecanediamine |

| Product Ion (m/z) | Specific fragment ion (e.g., from loss of ammonia) |

This methodology offers excellent linearity, precision, and accuracy, with detection limits that can reach the sub-nanogram per milliliter level, making it suitable for demanding applications. nih.gov

Spectroscopic Characterization of this compound Derivatives and Complexes

Spectroscopic techniques are vital for the structural elucidation of new derivatives and for studying the coordination chemistry of this compound with metal ions.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon skeleton and the position of the amino groups in this compound and its derivatives. In deuterated solvents like D₂O or DMSO-d₆, the proton NMR spectrum of the parent compound is characterized by distinct signals for the different methylene (B1212753) groups. The protons on the carbons adjacent to the nitrogen atoms (α-CH₂) typically appear at a downfield chemical shift compared to the other methylene protons in the long alkyl chain due to the electron-withdrawing effect of the amine functionalities.

Upon formation of a complex, for example with a metal ion, significant changes in the chemical shifts of the protons nearest to the coordination site are observed. This is a key indicator of a successful complexation reaction. For instance, in studies of diamine-metal complexes, the protons on the carbon atoms alpha to the nitrogen donor atoms show noticeable downfield shifts. mdpi.com

Typical ¹H NMR Chemical Shifts (δ, ppm) for a Long-Chain Diamine Backbone:

| Protons | Typical Chemical Shift Range (ppm) |

| N-H | Variable, depends on solvent and concentration |

| α-CH₂ | 2.5 - 3.0 |

| β-CH₂ | 1.4 - 1.6 |

| Bulk -(CH₂)n- | 1.2 - 1.4 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the conformational order of the long methylene chain in this compound.

The IR spectrum of a long-chain diamine dihydrochloride would prominently feature:

N-H stretching vibrations: Broad bands in the 3200-2800 cm⁻¹ region, characteristic of ammonium (B1175870) salts.

C-H stretching vibrations: Sharp bands just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH₂ groups). researchgate.net

N-H bending vibrations: Around 1600-1500 cm⁻¹.

CH₂ scissoring and rocking vibrations: Bands in the 1470 cm⁻¹ and 720 cm⁻¹ regions, respectively. The splitting of these bands can indicate specific packing arrangements of the alkyl chains, such as orthorhombic packing. nih.gov

Raman spectroscopy is particularly sensitive to the skeletal C-C vibrations of the alkyl chain. researchgate.net The presence of strong bands in the 1050-1150 cm⁻¹ region, known as the "accordion mode," is indicative of a highly ordered, all-trans conformation of the polymethylene chain, a characteristic feature of crystalline long-chain alkanes. researchgate.net Changes in these vibrational modes upon complexation with metal ions can provide insights into the conformational changes of the diamine ligand. researchgate.net

This compound itself does not absorb significantly in the UV-Vis region (200-800 nm) due to the absence of conjugated π-systems or d-electrons. However, UV-Vis spectroscopy becomes a crucial tool when studying the formation of derivatives or metal complexes.

For example, when Tetradecanediamine is used to form a Schiff base derivative with an aromatic aldehyde, a new absorption band corresponding to the π → π* transition of the conjugated system will appear. Similarly, the formation of a complex with a transition metal ion, such as copper(II) or nickel(II), gives rise to new absorption bands in the visible region. researchgate.net These bands are due to d-d electronic transitions within the metal center, the energies of which are sensitive to the geometry and coordination environment provided by the diamine ligand. youtube.com The appearance and position of these absorption maxima can be used to confirm complex formation and to study its stoichiometry, for instance, by spectrophotometric titration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules in solution and in the solid state. This method is particularly valuable for studying polymers derived from chiral monomers, such as polyamides incorporating tetradecanediamine. While tetradecanediamine itself is achiral, it can be polymerized with chiral diacids to form optically active polyamides. CD spectroscopy elucidates the secondary structure and conformational behavior of these resulting polymers.

In the study of chiral polyamides, CD spectroscopy reveals information about the helical conformations of the polymer chains. rsc.org The differential absorption of left and right circularly polarized light provides a unique spectral signature that is sensitive to the three-dimensional arrangement of the polymer backbone. For instance, research on polyamides derived from L-tartaric acid and various achiral aliphatic diamines has shown that these polymers exhibit intense optical activity. nih.gov The CD spectra of these polyamides can indicate the presence of specific secondary structures and even reveal odd-even effects related to the number of methylene units in the diamine component. nih.gov

Key findings from CD spectroscopic studies on related chiral polyamides include:

Chirality Amplification: A significant enhancement of the CD signal is often observed when transitioning from the monomeric state to the polymeric and aggregated states. This "aggregation-induced circular dichroism" suggests the formation of ordered supramolecular structures. nih.gov

Solvent and Temperature Effects: The conformation of polyamides in solution, and thus their CD spectra, can be highly dependent on the solvent and temperature. Changes in these conditions can induce conformational transitions, which are readily monitored by CD spectroscopy. rsc.org

Solid-State Analysis: Evaluating the CD spectra of thin films of these polyamides provides direct information about the material's chirality in the solid phase, which is crucial for practical applications. nih.gov

Table 1: Representative CD Spectroscopic Data for Chiral Polyamides Derived from Diamines

| Polymer | Solvent/State | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Structural Interpretation | Reference |

| PA9LAT | Solution | 215 | -1.2 x 10⁴ | Helical Conformation | nih.gov |

| PA9LAT | Solid Film | 210 | -4.5 x 10⁴ | Aggregation-Induced Chirality | nih.gov |

| PA10LAT | Solution | 216 | -1.1 x 10⁴ | Helical Conformation | nih.gov |

| PA10LAT | Solid Film | 220 | +2.8 x 10⁴ | Different Helical Packing | nih.gov |

| PA6LAT | HFIP | ~210 | Negative Cotton Effect | Helical Conformation | rsc.org |

| PA6LAT | DMSO | ~210 | Positive Cotton Effect | Solvent-Induced Conformational Change | rsc.org |

Note: Data is illustrative and based on studies of polyamides derived from chiral diacids and various aliphatic diamines, as direct CD data for polymers from tetradecanediamine was not available.

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide definitive information on its molecular conformation, bond lengths, bond angles, and the supramolecular architecture established through hydrogen bonding. mdpi.commdpi.com Although a specific crystal structure for this compound is not publicly available, analysis of related long-chain and short-chain diamine dihydrochlorides allows for well-founded predictions.

Studies on compounds like ethylenediamine (B42938) dihydrochloride and cadaverine (B124047) dihydrochloride monohydrate reveal common structural motifs. koreascience.krnih.gov The protonated amine groups (—NH₃⁺) act as hydrogen bond donors, interacting with the chloride anions (Cl⁻) and, if present, water molecules of crystallization. koreascience.krnih.gov The aliphatic chain typically adopts a stable, low-energy conformation, often an all-trans arrangement. nih.gov

Key structural features expected for this compound, based on analogous structures, include:

Molecular Conformation: The long C₁₄ alkyl chain is likely to adopt a planar, all-trans conformation to minimize steric strain. However, slight bending of the carbon backbone can occur. nih.gov

Hydrogen Bonding Network: A complex three-dimensional network of N-H···Cl hydrogen bonds is expected to be the dominant intermolecular interaction, defining the crystal packing. koreascience.kr The distances of these bonds are typically in the range of 3.1 to 3.3 Å. koreascience.kr

Crystal System and Space Group: Based on related structures, a monoclinic or triclinic crystal system would be anticipated. koreascience.krnih.gov

Table 2: Crystallographic Data for Representative Diamine Dihydrochlorides

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Features | Reference |

| Ethylenediamine Dihydrochloride | C₂H₁₀N₂Cl₂ | Monoclinic | P2₁/c | 4.44 | 6.88 | 9.97 | 92 | Trans conformation, 3D H-bonding network | koreascience.kr |

| Cadaverine Dihydrochloride Monohydrate | C₅H₁₆N₂Cl₂O | Monoclinic | P2₁ | 11.814 | 4.517 | 20.370 | 106.56 | All-trans, slightly bent backbone; water channels | nih.gov |

This table provides a comparative basis for predicting the crystallographic parameters of this compound.

Electrochemical Characterization of Derived Materials

The electrochemical properties of materials derived from tetradecanediamine, such as polyamides and other polymers, can be investigated using techniques like cyclic voltammetry (CV). CV provides insights into the redox behavior (oxidation and reduction processes) of these materials. The electrochemical activity of such polymers is often associated with the amine or amide functional groups.

Expected findings from the electrochemical characterization of materials derived from this compound include:

Irreversible Oxidation: The amine groups, even when incorporated into a polymer chain, are expected to show an irreversible oxidation peak at a positive potential. rsc.org

Potential for Sensor Applications: The sensitivity of the electrochemical response to the chemical environment could be exploited in the development of chemical sensors.

Table 3: Representative Cyclic Voltammetry Data for Aliphatic Amine Derivatives

| Compound/Material Type | Electrode | Medium | Process | Peak Potential (Ep) vs. Ref. | Characteristics | Reference |

| Tertiary Aliphatic Amines | Glassy Carbon | Aqueous Alkaline | Anodic Oxidation (1st wave) | Varies with structure | Irreversible process | rsc.org |

| Platinum(II) α-Diimine Complexes | Glassy Carbon | CH₂Cl₂ | Reduction (1st stage) | -0.5 to -1.0 V vs. Ag/AgCl | Quasi-reversible, one-electron process | mdpi.com |

| Levamisole (contains amine) | Glassy Carbon | pH 7.0 Buffer | Oxidation | +1.3 V vs. Ag/AgCl | Irreversible, two-electron, two-proton process | mdpi.com |

This table illustrates the typical electrochemical behavior of molecules containing aliphatic amine functionalities, providing a basis for what might be expected from materials derived from Tetradecanediamine.

Emerging Research Directions and Future Perspectives for Tetradecanediamine Dihydrochloride

Integration in Supramolecular Architectures

The precise molecular recognition and self-assembly capabilities of tetradecanediamine dihydrochloride (B599025) are paving the way for its use in constructing complex supramolecular architectures. The long alkyl chain provides a significant hydrophobic component, while the terminal ammonium (B1175870) groups offer specific sites for hydrogen bonding and electrostatic interactions. This dual nature allows it to participate in the formation of a variety of ordered structures.

Researchers are investigating how the conformational flexibility of the long alkyl chain of diamines can influence the dimensionality of supramolecular structures. Studies on alkyldiammonium salts have shown that the chain length is a critical factor in determining the final assembly, with longer chains promoting the formation of two-dimensional networks through a combination of hydrogen bonding and van der Waals forces. This principle is directly applicable to tetradecanediamine dihydrochloride, suggesting its potential in designing layered materials or complex, interlinked supramolecular columns.

Furthermore, long-chain diamines are being explored as building blocks for in-situ formation of supramolecular gels. The reaction of diamines with other molecules, such as isocyanates, can lead to the formation of urea-based structures that self-assemble into three-dimensional entangled networks, resulting in gelation. The thermal reversibility of these gels opens up possibilities for applications in areas like smart materials and drug delivery.

The ability of diamines to act as guests within molecular cages is another area of active research. The binding of dicarboxylate anions within dicopper azacryptand cages demonstrates the potential for creating host-guest systems that can serve as building blocks for more complex architectures like rotaxanes and pseudorotaxanes. The length and flexibility of the diamine chain would play a crucial role in the stability and properties of such assemblies.

Advanced Functional Materials Design and Engineering

The incorporation of this compound into polymers and other materials is a promising avenue for creating advanced functional materials with tailored properties. Its bifunctional nature allows it to act as a monomer, a cross-linker, or a modifying agent in a variety of polymer systems.

One of the most exciting applications is in the development of ultra-strong and sustainable elastomers. Research on long-chain polyamides derived from biomass has shown that the incorporation of long aliphatic diamine segments can bridge the properties of traditional polyamides and polyethylenes. These materials can exhibit programmable supramolecular interactions, such as hydrogen bonding, leading to enhanced mechanical properties. Unidirectional tensile deformation of such polyamides can lead to a significant increase in tensile strength while maintaining elasticity, due to the alignment of crystalline microstructures.

In the realm of thermosetting polymers, diamines are well-established as curing agents for epoxy resins. The structure of the diamine, including the length of the alkyl chain, significantly influences the curing kinetics and the final properties of the epoxy network. The long, flexible chain of tetradecanediamine could impart increased toughness and flexibility to brittle epoxy resins. The addition of nanofillers, such as MXene, to epoxy-diamine systems has been shown to accelerate curing and increase the glass transition temperature, further enhancing the performance of the resulting composites.

The potential for these materials is vast, with possible applications in aerospace, coatings, and biomedical devices where high strength, durability, and specific thermal properties are required.

Theoretical and Computational Chemistry Advancements in Diamine Research

Computational modeling is proving to be an invaluable tool for understanding and predicting the behavior of diamine-containing systems at the molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being used to investigate reaction mechanisms, predict material properties, and guide the design of new functional materials.

One area of significant computational research is the study of carbon dioxide insertion into diamines. These studies explore the reaction mechanisms leading to the formation of valuable cyclic urea (B33335) compounds, with computational models helping to understand the role of solvents and catalysts in the process. Such insights are crucial for developing greener and more efficient chemical syntheses.

Molecular dynamics simulations are also extensively used to model the curing process of epoxy-amine systems and to predict the thermomechanical properties of the resulting polymer networks. These simulations can provide detailed information about the cross-linking process, the final network structure, and properties such as the glass transition temperature and free volume fraction, which are difficult to probe experimentally.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Tetradecanediamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves amine alkylation followed by hydrochlorination. For purity optimization, use recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor via HPLC or NMR . Yield improvement can be achieved by controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reactants .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key steps include:

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Phase solubility analysis in aqueous buffers and organic solvents.

- Structural Confirmation : H/C NMR and FT-IR for functional group identification .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store in airtight containers away from moisture.

- Follow institutional chemical hygiene plans and SDS guidelines, including spill management with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against Gram-negative pathogens?

- Methodological Answer :

- In vitro Assays : Minimum Inhibitory Concentration (MIC) tests using broth microdilution (CLSI guidelines). Include controls like octenidine dihydrochloride, which disrupts bacterial membranes via cationic interactions .

- In vivo Models : Murine infection models with P. aeruginosa; assess bacterial load reduction in tissues post-treatment .

- Mechanistic Studies : Fluorescence microscopy to visualize membrane disruption or qPCR for stress-response gene expression .

Q. How should contradictory data between in vitro cytotoxicity and in vivo tolerability be resolved?

- Methodological Answer :

- Contextual Factors : Compare cell line sensitivity (e.g., fibroblasts vs. epithelial cells) and exposure duration .

- In Vivo Validation : Conduct histopathological analysis of treated tissues to assess inflammation or necrosis.

- Dosage Adjustment : Use pharmacokinetic modeling to align in vitro IC50 values with achievable plasma concentrations .

Q. What strategies are effective in optimizing this compound for receptor-binding studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs). Validate with SPR (Surface Plasmon Resonance) for kinetic analysis .

- Derivatization : Introduce fluorophores (e.g., FITC) for fluorescence-based binding assays without altering pharmacophores .

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to track reaction progress.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, temperature) affecting yield .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill-Langmuir equations using tools like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test for significance thresholds (α = 0.05).

- Meta-Analysis : Pool data from replicate experiments to reduce Type II errors .

Q. How can researchers reconcile discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Standardization : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS).

- Collaborative Validation : Cross-validate spectra with independent labs using identical instrumentation parameters .

Tables for Key Methodological Reference

| Technique | Application | Evidence Reference |

|---|---|---|

| HPLC-UV | Purity assessment | |

| MIC assays | Antimicrobial activity screening | |

| SPR | Receptor-binding kinetics | |

| DoE | Synthetic yield optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.